molecular formula C29H24N2O2 B4061488 N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]benzamide

N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]benzamide

Cat. No. B4061488
M. Wt: 432.5 g/mol
InChI Key: JEFKSJFYIBGQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[[4-(benzyloxy)phenyl](cyano)methyl]benzamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders. It is a potent inhibitor of phosphodiesterase-4D (PDE4D) and has been shown to improve memory and cognition in preclinical studies.

Scientific Research Applications

Fluorimetric Assays for Protease Activity

Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide has been identified as an excellent substrate for the fluorimetric assay of cathepsin B, showcasing the utility of benzamide derivatives in developing sensitive and convenient assays for enzyme activity research (Barrett, 1980).

Antitubercular Activity

Research has demonstrated the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights the potential of benzamide derivatives in the development of new antitubercular agents (Nimbalkar et al., 2018).

Endothelin Receptor-A Antagonists

N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, related to benzamide structures, have been found to be potent and selective small molecule ETA receptor antagonists, offering insights into the design of novel therapeutics for cardiovascular diseases (Wu et al., 1997).

Histone Deacetylase Inhibition for Cancer Therapy

The synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase (HDAC) inhibitor highlight the therapeutic potential of benzamide derivatives in cancer treatment. MGCD0103 has shown significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

Synthesis and Antimicrobial Properties

A study on the synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas revealed their activity against various bacterial and fungal strains, indicating the applicability of benzamide derivatives in developing new antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

N-benzyl-N-[cyano-(4-phenylmethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O2/c30-20-28(25-16-18-27(19-17-25)33-22-24-12-6-2-7-13-24)31(21-23-10-4-1-5-11-23)29(32)26-14-8-3-9-15-26/h1-19,28H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFKSJFYIBGQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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